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4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole
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Overview
Description
4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-3-phenyl-5-vinyl-1H-pyrazole with iodine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The vinyl group can undergo oxidation to form epoxides or reduction to form alkanes.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of the vinyl group.
Major Products Formed
Substitution: Formation of 4-azido-1-methyl-3-phenyl-5-vinyl-1H-pyrazole.
Oxidation: Formation of this compound epoxide.
Reduction: Formation of 4-iodo-1-methyl-3-phenyl-5-ethyl-1H-pyrazole.
Scientific Research Applications
Medicinal Chemistry
A. Antimicrobial Activity
Research indicates that pyrazole derivatives, including 4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole, exhibit notable antimicrobial properties. A study evaluating aminopyrazoles showed high activity against various bacterial strains, suggesting potential for developing new antibacterial agents . The structural framework of pyrazoles allows for modifications that can enhance their efficacy against resistant strains.
B. Enzyme Inhibition
The compound has been studied for its capacity to inhibit specific enzymes, which is crucial for therapeutic applications. For instance, it has been shown to mimic natural substrates effectively, binding to active sites of enzymes and inhibiting their activity. This property is particularly relevant in drug design aimed at conditions like cancer and metabolic disorders.
C. Anti-inflammatory Properties
Several studies have reported the anti-inflammatory effects of pyrazole derivatives. Compounds similar to this compound have been evaluated in vivo for their ability to reduce inflammation, showing promising results comparable to established anti-inflammatory drugs like diclofenac . This positions the compound as a candidate for further development in treating inflammatory diseases.
Synthesis and Reactions
A. Synthetic Routes
The synthesis of this compound typically involves CuI-catalyzed coupling reactions with alcohols, leading to various functionalized pyrazoles . This method has been optimized to improve yields and reduce the number of synthetic steps required, making it more practical for industrial applications.
B. Dehydration and Iodination Techniques
Recent advancements in synthetic methodologies include the use of iodine monochloride (ICl) for dehydration and iodination of related pyrazole derivatives . This approach has led to the development of new iodinated pyrazoles with enhanced biological activities.
Case Studies
Broader Implications in Research
The versatility of this compound extends beyond medicinal chemistry into materials science, where similar compounds are being explored for their electronic properties and potential applications in organic electronics. The unique functional groups present in this compound allow it to participate in various chemical reactions, making it a valuable building block in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The vinyl group allows for covalent bonding with nucleophilic sites on proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Iodo-1-methyl-1H-pyrazole
- 1-Benzyl-4-iodo-1H-pyrazole
- 1-Butyl-4-iodo-1H-pyrazole
Uniqueness
4-Iodo-1-methyl-3-phenyl-5-vin
Biological Activity
4-Iodo-1-methyl-3-phenyl-5-vinyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this pyrazole derivative, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the iodination of pyrazole derivatives and subsequent vinylation. Various methods have been reported for the synthesis of substituted pyrazoles, which can be adapted to produce this specific compound.
The biological activity of this compound is closely related to its ability to interact with specific biological targets. The compound may exert its effects through:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in various metabolic pathways.
- Receptor Modulation : The structural characteristics of pyrazoles allow them to bind to specific receptors, potentially modulating their activity.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Studies have demonstrated that pyrazole derivatives can possess significant antimicrobial activity against various pathogens.
- Anticancer Activity : Certain pyrazoles have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation through inhibition of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have highlighted the biological activities of pyrazole derivatives similar to this compound:
Comparative Analysis
When compared with other pyrazole derivatives, this compound stands out due to its unique structural features which may enhance its biological activity:
Compound | Molecular Formula | Biological Activity |
---|---|---|
4-Iodo-1-methyl-3-phenyl-5-vinyl-pyrazole | C12H12I N2 | Antimicrobial, anticancer |
5-Hydroxy-N-Aryl-Pyrazoles | Varies | Weak PfDHODH inhibition |
5-Vinylpyrazoles | Varies | Potential for polymerization |
Properties
Molecular Formula |
C12H11IN2 |
---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
5-ethenyl-4-iodo-1-methyl-3-phenylpyrazole |
InChI |
InChI=1S/C12H11IN2/c1-3-10-11(13)12(14-15(10)2)9-7-5-4-6-8-9/h3-8H,1H2,2H3 |
InChI Key |
WINRWVZLOLXZDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)I)C=C |
Origin of Product |
United States |
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